3-Amino-2-hydroxyhexanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-2-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFGOYXLBOWNGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure & Stereochemistry of 3-Amino-2-hydroxyhexanoic Acid

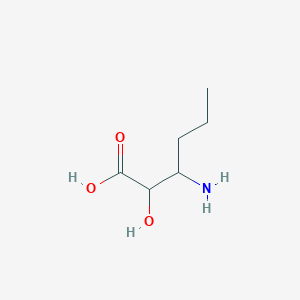

The chemical structure and stereochemistry of 3-Amino-2-hydroxyhexanoic acid (AHHA) , a rare non-proteinogenic amino acid, are critical to the pharmacological potency of cyanobacterial peptides like microginins .

This guide details the structural analysis, stereochemical assignments, and synthetic pathways of AHHA, designed for researchers in medicinal chemistry and pharmacognosy.

Executive Summary

3-Amino-2-hydroxyhexanoic acid (AHHA) is a

Unlike standard

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | 3-Amino-2-hydroxyhexanoic acid |

| Common Abbreviations | AHHA, Ahha (analogous to Ahda/Ahoa) |

| Molecular Formula | |

| Molecular Weight | 147.17 g/mol |

| Core Motif | |

| pKa Values (Predicted) | Carboxyl: ~3.5 |

| Solubility | High in polar solvents ( |

Structural Significance:

AHHA mimics the transition state of peptide bond hydrolysis. The vicinal hydroxyl and amino groups coordinate with the Zinc ion (

Stereochemistry: The Core Analysis

AHHA possesses two stereogenic centers at positions 2 and 3, resulting in four possible stereoisomers. The biological activity is strictly governed by the absolute configuration of these centers.

3.1 The Four Stereoisomers

-

(2S, 3R) – The Natural Bioactive Isomer (Found in Microginins)

-

(2R, 3S) – Enantiomer of the natural form.[1]

-

(2S, 3S) – Diastereomer.

-

(2R, 3R) – Diastereomer.

3.2 Nomenclature Resolution (Syn vs. Anti)

Confusion often arises in the literature regarding "syn/anti" and "erythro/threo" nomenclature for this scaffold.

-

Natural Configuration: The (2S, 3R) isomer is often described as having a threo relationship in Fischer projection terms, but in some synthetic contexts involving Felkin-Anh addition, the relative stereochemistry of the precursor might be termed "syn" or "anti" depending on the reference substituents.

-

NMR Evidence: The (2S, 3R) configuration typically exhibits a small vicinal coupling constant (

), indicating a specific gauche conformation in solution favored by intramolecular H-bonding.

3.3 Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the isomers and their biological relevance.

Figure 1: Stereochemical hierarchy of AHHA isomers. The (2S, 3R) isomer is the primary target for biological activity.

Synthetic Methodologies

Synthesizing AHHA requires precise control over both chiral centers.[1] Two primary strategies are employed: Chiral Pool Synthesis (from amino acids) and Asymmetric Epoxidation .

Protocol A: Chiral Pool Synthesis (From L-Norvaline)

This method utilizes the existing chirality of L-Norvaline (S-configuration) to establish the C3 center, followed by diastereoselective formation of the C2 hydroxyl group.

-

Starting Material: L-Norvaline (2S).

-

Protection: N-Boc protection and esterification.

-

Reduction: Conversion of the ester to the

-amino aldehyde using DIBAL-H or IBX oxidation of the alcohol. -

Grignard Addition: Addition of vinylmagnesium bromide.[2][3]

-

Stereocontrol: This step is critical. Chelation-controlled addition (Cram-chelate model) typically yields the syn-amino alcohol (relative to the amino group), which corresponds to the (2R, 3S) or (2S, 3R) manifold depending on the nucleophile trajectory.

-

-

Oxidative Cleavage: The vinyl group is oxidized (

or -

Deprotection: Acidic removal of the Boc group yields the final amino acid.

Protocol B: Asymmetric Epoxidation (Sharpless Route)

This route builds both centers simultaneously via an epoxide intermediate.

-

Starting Material: trans-2-Hexen-1-ol.

-

Sharpless Epoxidation: Use (+)-DET or (-)-DET to install the epoxide with high enantioselectivity.

-

Ring Opening: Regioselective opening of the epoxide at C3 using a nitrogen nucleophile (e.g.,

or Benzylamine) in the presence of a Lewis acid ( -

Oxidation: The C1 primary alcohol is oxidized to the carboxylic acid.

Figure 2: Synthetic pathway from L-Norvaline yielding the (2R,3S) isomer.[2][3][7] To access the natural (2S,3R) isomer, one would start with D-Norvaline or invert the Grignard stereochemistry.

Analytical Characterization

Verifying the structure and stereochemistry of AHHA requires specific NMR signatures.

Nuclear Magnetic Resonance (NMR) Profile

Data based on the hydrochloride salt in

-

NMR (500 MHz):

-

4.05 (d, 1H, H-2): The

-

3.45 (m, 1H, H-3): The

-

Coupling Constant (

):-

(2S, 3R) / Threo:

. Small coupling indicates a gauche relationship between H2 and H3. -

Erythro isomers: Typically show larger coupling (

) due to anti-periplanar conformation capability.

-

-

4.05 (d, 1H, H-2): The

-

NMR:

-

C-1 (COOH): ~172 ppm.

-

C-2 (CH-OH): ~70-72 ppm.

-

C-3 (CH-NH2): ~53-55 ppm.

-

Mass Spectrometry

-

Fragmentation: In ESI-MS/MS, AHHA derivatives often show a characteristic neutral loss of water (

, -18 Da) and cleavage of the C2-C3 bond.

Biological Relevance: The Microginin Connection

AHHA is the C6-chain analog of Ahda (3-amino-2-hydroxydecanoic acid, C10) and Ahoa (C8), the defining residues of the microginin class of cyanotoxins.

-

Mechanism of Action: The AHHA moiety mimics the transition state of peptide hydrolysis. The C2-hydroxyl and C3-amino groups chelate the Zinc atom in the active site of Aminopeptidase M, effectively "locking" the enzyme.

-

SAR Insights: The chain length (C6 vs C8 vs C10) modulates the hydrophobic interaction with the enzyme's S1' pocket. While C10 (Ahda) is most common, C6 (AHHA) analogs are used to probe the depth and steric constraints of the hydrophobic pocket.

References

-

Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Microginins 680, 646, and 612—new chlorinated Ahoa-containing peptides . Journal of Natural Products. Available at: [Link]

-

A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids . RSC Advances. Available at: [Link]

-

PubChem Compound Summary for CID 15284024: (2S,3R)-3-Amino-2-hydroxyhexanoic acid . National Center for Biotechnology Information. Available at: [Link]

-

Regio- and stereo-specific synthesis of threo-3-amino-2-hydroxy-acids . Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][8]

Sources

- 1. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CA2836202A1 - Imidazopyridine compounds - Google Patents [patents.google.com]

- 5. CN108017552B - Synthetic method of alpha-hydroxy-beta-amino acid single stereoisomer - Google Patents [patents.google.com]

- 6. WO2007105729A1 - Process for production of cyclopropylamide compound - Google Patents [patents.google.com]

- 7. A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 3-Amino-2-hydroxyhexanoic Acid: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the demand for stereochemically pure, functionalized building blocks is insatiable. These molecules serve as the foundational keystones for constructing complex, biologically active compounds with high specificity and efficacy. Among these, the α-hydroxy-β-amino acid scaffold has emerged as a privileged motif, notably for its ability to mimic the transition state of peptide bond hydrolysis, making it a powerful component in the design of protease inhibitors. This in-depth guide focuses on a specific and highly valuable member of this class: 3-Amino-2-hydroxyhexanoic acid (AHHA). We will explore its stereoisomeric forms, delve into the strategic nuances of its stereoselective synthesis, and illuminate its critical role as a chiral building block in the development of cutting-edge therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique potential of AHHA in their synthetic programs.

The Strategic Importance of α-Hydroxy-β-Amino Acids in Therapeutics

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its interaction with biological targets. Chiral building blocks, such as amino acids, provide a direct and efficient route to introduce this necessary stereochemical complexity.[1][2][3] The α-hydroxy-β-amino acid substructure is of particular interest because it is a key component in numerous biologically active molecules, including the anticancer drug Taxol and the protein kinase inhibitor balanol.[4]

The therapeutic efficacy of molecules containing this scaffold often stems from their ability to act as potent enzyme inhibitors.[5][6][7] The hydroxyl and amine functionalities, in their specific stereochemical orientation, can chelate to metal ions in an enzyme's active site and form hydrogen bonds that mimic the tetrahedral transition state of amide hydrolysis, thereby blocking the enzyme's catalytic activity.[8] 3-Amino-2-hydroxyhexanoic acid, with its propyl side chain, offers a non-proteinogenic variant that provides unique steric and lipophilic properties, making it an invaluable tool for modulating the potency, selectivity, and pharmacokinetic profile of drug candidates.[9][10]

Physicochemical Properties and Stereoisomers

3-Amino-2-hydroxyhexanoic acid (C₆H₁₃NO₃, Molar Mass: 147.17 g/mol ) possesses two stereogenic centers at the C2 and C3 positions.[11][12] This gives rise to four possible stereoisomers, which can be categorized into two diastereomeric pairs: syn and anti. The specific stereochemistry is critical for biological activity and dictates the synthetic strategy required for its preparation.

| Property | Data | References |

| Molecular Formula | C₆H₁₃NO₃ | [11][13] |

| Molecular Weight | 147.17 g/mol | [11][13] |

| Stereoisomers | (2S,3R), (2R,3S) - anti | [10][11] |

| (2S,3S), (2R,3R) - syn | [13] | |

| IUPAC Name Example | (2S,3R)-3-amino-2-hydroxyhexanoic acid | [11] |

| LogP (XLogP3) | -2.7 | [11] |

Core Strategies for Stereoselective Synthesis

The primary challenge and opportunity in utilizing AHHA lie in its stereocontrolled synthesis. The choice of synthetic route is a critical decision driven by factors such as the desired stereoisomer, scalability, cost-effectiveness, and the availability of starting materials. As an application scientist, my experience indicates that a thorough understanding of the causality behind each approach is key to successful implementation.

The Chiral Pool Approach: Leveraging Nature's Chirality

The chiral pool strategy utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials.[1] This approach is often the most direct way to access a target molecule with a defined absolute stereochemistry. For instance, D-glucose can be manipulated to synthesize enantiomers of α-hydroxy-β-amino decanoic acid (AHDA), a longer-chain analog of AHHA, demonstrating a viable pathway that could be adapted.[4]

Diagram: Conceptual Workflow for Chiral Pool Synthesis

Caption: General workflow for synthesizing AHHA from the chiral pool.

Causality Behind the Choice: This method is chosen when a natural product with the correct pre-existing stereochemistry at a key position is available. It avoids the need for developing and optimizing a complex asymmetric catalyst system, often leading to more robust and scalable processes, which is a major consideration in drug development.[1]

Asymmetric Synthesis: Creating Chirality

When a suitable chiral pool starting material is not available, asymmetric synthesis provides a powerful alternative. These methods construct the required stereocenters with high fidelity using chiral auxiliaries or catalysts.

-

Aldol Reactions: The Evans aldol reaction, for example, utilizes a chiral oxazolidinone auxiliary to direct the stereoselective formation of a C-C bond, establishing the desired syn or anti relationship between the hydroxyl and a substituent that can be converted to the amine.[14] The predictability of the Zimmermann-Traxler transition state model makes this a highly reliable method for generating specific diastereomers.[14]

-

Asymmetric Aminohydroxylation: This method introduces both the amine and hydroxyl groups across a double bond in a single, stereocontrolled step. While powerful, it requires careful selection of the olefin precursor and catalyst system.

-

Multi-component Reactions: Lewis acid-catalyzed reactions between an aldehyde, an amine, and a ketene silyl acetal can generate vicinal hydroxyamino acids with good stereocontrol.[4][15]

Biocatalysis: The Enzymatic Approach

Enzymatic synthesis offers an environmentally friendly and highly selective route to chiral molecules.[16] Enzymes like serine hydroxymethyltransferase or various aminotransferases can be used to construct the α-hydroxy-β-amino acid backbone with exquisite control over stereochemistry.[17] A multi-enzyme system, for example, has been developed for producing 3-amino-2-hydroxy acetophenone, showcasing the potential for complex transformations.[18]

Causality Behind the Choice: Biocatalysis is increasingly favored in industrial settings due to its high selectivity (often >99% ee), mild reaction conditions (aqueous media, room temperature), and reduced environmental impact. The primary investment lies in enzyme development and optimization, but the operational simplicity can lead to significant long-term cost savings.[16]

Applications in Drug Design and Development

The true value of AHHA as a building block is realized in its application. Its incorporation into larger molecules can confer potent and specific biological activity.

Protease Inhibitors: A Privileged Scaffold

The α-hydroxy-β-amino acid motif is a cornerstone of many protease inhibitors.[5][8] Proteases are a class of enzymes crucial for the life cycle of many pathogens, including viruses, and are also implicated in diseases like hypertension.[19] AHHA and its derivatives serve as non-hydrolyzable peptide mimics.

Diagram: Mechanism of Protease Inhibition

Caption: AHHA mimics the tetrahedral transition state of peptide hydrolysis.

Novel inhibitors containing a 3-amino-2-hydroxy acid moiety have been developed as potent inhibitors of aminopeptidase P, with some exhibiting Ki values in the nanomolar range.[5] Similarly, related structures have been identified as inhibitors of methionine aminopeptidase-2 (MetAP2), an enzyme involved in angiogenesis.[6]

Antiviral and Antihypertensive Drug Intermediates

AHHA, particularly the (2R,3S) stereoisomer also known as (2R,3S)-3-hydroxynorleucine, has been identified as a key intermediate in the synthesis of antiviral and antihypertensive drugs.[9][10] While specific drug names are often proprietary, the recurrence of this building block in patent literature underscores its importance. For example, research on the related ethyl 3-hydroxyhexanoate scaffold has shown potent activity against Coxsackievirus B by targeting viral RNA replication, highlighting the therapeutic potential of this structural class.[9]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Incorporating non-canonical amino acids like AHHA into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, receptor affinity, and novel functions. This is typically achieved using Solid-Phase Peptide Synthesis (SPPS). To be compatible with SPPS, the AHHA building block must be appropriately protected.

Diagram: SPPS Workflow for AHHA Incorporation

Caption: Standard SPPS cycle adapted for incorporating a protected AHHA unit.

The standard strategy involves:

-

N-terminal Protection: Using an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group.

-

Side-Chain Protection: The C2-hydroxyl group may require protection (e.g., as a tert-butyl ether) depending on the coupling chemistry and subsequent deprotection conditions to prevent unwanted side reactions.

-

Carboxyl Activation: The carboxylic acid is activated in situ using standard coupling reagents (e.g., HBTU, HATU) to facilitate amide bond formation.[9]

This methodology allows for the precise, site-specific insertion of AHHA into a peptide sequence, enabling the exploration of structure-activity relationships.

Key Experimental Protocols

To bridge theory and practice, this section provides validated, step-by-step methodologies for the synthesis and analysis of AHHA derivatives.

Protocol 1: Asymmetric Synthesis of an anti-AHHA Precursor via Chiral Auxiliary

This protocol is a representative example based on the principles of Evans aldol reactions for establishing the anti stereochemistry.

-

Acylation of Chiral Auxiliary: To a solution of the (S)-4-benzyl-2-oxazolidinone chiral auxiliary in anhydrous CH₂Cl₂ at 0 °C, add triethylamine (1.2 eq). Slowly add hexanoyl chloride (1.1 eq) and stir for 2 hours at 0 °C, then warm to room temperature for 4 hours. Quench with saturated NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and purify by column chromatography to yield the N-hexanoyl oxazolidinone.

-

Titanium Enolate Formation: Dissolve the product from step 1 in anhydrous CH₂Cl₂ and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise. After 5 minutes, add N,N-Diisopropylethylamine (1.2 eq) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C.

-

Aldol Addition: To the enolate solution, add a pre-complexed aldehyde (e.g., benzyloxyacetaldehyde with TiCl₄) at -78 °C. Stir for 2 hours.

-

Workup & Purification: Quench the reaction with a 1:1 mixture of saturated NH₄Cl and water. Extract the aqueous layer with CH₂Cl₂, combine organic layers, dry over MgSO₄, and concentrate. Purify the crude product by silica gel chromatography to isolate the desired anti-aldol adduct.

-

Auxiliary Cleavage: The auxiliary can be cleaved under mild conditions (e.g., LiOH, H₂O₂) to yield the corresponding carboxylic acid, which can then be converted to AHHA through standard functional group manipulations (e.g., conversion of the benzyloxy group to an azide, followed by reduction).

Self-Validation: The high diastereoselectivity of this reaction (>95:5) is self-validating and can be confirmed by ¹H NMR analysis of the crude product, observing the coupling constants of the C2 and C3 protons. Final enantiomeric purity is confirmed by chiral HPLC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Determining the enantiomeric excess (ee) is critical. An indirect method using a chiral derivatizing agent is common and reliable.[9]

-

Derivatization: To a solution of the AHHA sample (approx. 1 mg) in 500 µL of bicarbonate buffer (pH 9.0), add 500 µL of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, 1% w/v in acetone). Heat at 40 °C for 1 hour.

-

Quenching: Cool the reaction mixture to room temperature and add 100 µL of 1 M HCl to stop the reaction.

-

Sample Preparation: Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: Standard achiral C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.

-

-

Analysis: The two diastereomeric derivatives formed will be separated on the achiral column. The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.

Conclusion and Future Outlook

3-Amino-2-hydroxyhexanoic acid is more than just a chemical reagent; it is a powerful and versatile chiral building block that empowers medicinal chemists to tackle complex therapeutic challenges. Its unique structure has proven instrumental in the design of potent enzyme inhibitors for antiviral, antihypertensive, and anti-angiogenic applications. The continued development of efficient and stereoselective synthetic routes, particularly in the realm of biocatalysis, will further enhance its accessibility and utility. As our understanding of disease pathways deepens, the strategic deployment of precisely engineered building blocks like AHHA will remain a cornerstone of rational drug design, paving the way for the next generation of targeted and effective medicines.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.

-

Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. (2023). Advanced Science. Retrieved February 20, 2026, from [Link]

-

(2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (2003). Molecules. Retrieved February 20, 2026, from [Link]

-

Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules. Retrieved February 20, 2026, from [Link]

-

Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 20, 2026, from [Link]

-

Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. (2014). Beilstein Journal of Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

(2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Enzymatic synthesis of 2-amino-3-hydroxy-1,6-hexanedicarboxylic acid using serinehydroxymethyltransferase. (1996). Journal of Molecular Catalysis B: Enzymatic. Retrieved February 20, 2026, from [Link]

-

Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Novel 3-amino-2-hydroxy acids containing protease inhibitors. Part 1: Synthesis and kinetic characterization as aminopeptidase P inhibitors. (2005). Bioorganic & Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

-

2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (2012). ResearchGate. Retrieved February 20, 2026, from [Link]

-

An Update: Enzymatic Synthesis for Industrial Applications. (2025). Angewandte Chemie International Edition. Retrieved February 20, 2026, from [Link]

-

The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. Retrieved February 20, 2026, from [Link]

-

Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (n.d.). University of Wisconsin–Madison. Retrieved February 20, 2026, from [Link]

-

59286-25-8 | MFCD09842072 | (2R,3S)-2-Amino-3-hydroxyhexanoic acid. (n.d.). AA Blocks. Retrieved February 20, 2026, from [Link]

-

The Critical Role of 3-Amino-2-Hydroxyacetophenone in API Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 20, 2026, from [Link]

-

3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved February 20, 2026, from [Link]

-

Enzymatic synthesis of diverse oligoamide polymer precursors. (2025). bioRxiv. Retrieved February 20, 2026, from [Link]

-

160801-75-2 | (2R,3S)-3-Amino-2-hydroxyhexanoic acid. (n.d.). Next Peptide. Retrieved February 20, 2026, from [Link]

-

Creativity from the Chiral Pool: Amino Acids. (n.d.). Baran Lab. Retrieved February 20, 2026, from [Link]

-

Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Peptides. Retrieved February 20, 2026, from [Link]

- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. (n.d.). Google Patents.

-

Aldol reaction. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). Molecules. Retrieved February 20, 2026, from [Link]

-

Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. (n.d.). Digital CSIC. Retrieved February 20, 2026, from [Link]

-

Protease Inhibitors: Summary and Applications. (n.d.). Carl ROTH. Retrieved February 20, 2026, from [Link]

-

2-Amino-3-Hydroxybutanoic Acid: Properties & Uses. (2026). Medium. Retrieved February 20, 2026, from [Link]

-

Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. (n.d.). University of St Andrews Research Portal. Retrieved February 20, 2026, from [Link]

-

Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management. (2024). International Journal of Molecular Sciences. Retrieved February 20, 2026, from [Link]

-

Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024). Protheragen. Retrieved February 20, 2026, from [Link]

-

Proteases: nature's destroyers and the drugs that stop them. (2015). MedCrave online. Retrieved February 20, 2026, from [Link]

-

Stereochemistry SC12. Biological building blocks: amino acids. (n.d.). College of Saint Benedict and Saint John's University. Retrieved February 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Stereochemistry [employees.csbsju.edu]

- 4. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-amino-2-hydroxy acids containing protease inhibitors. Part 1: Synthesis and kinetic characterization as aminopeptidase P inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. Proteases: nature’s destroyers and the drugs that stop them - MedCrave online [medcraveonline.com]

- 9. (2r,3s)-2-amino-3-hydroxyhexanoic Acid | 59286-25-8 | Benchchem [benchchem.com]

- 10. (2R,3S)-2-AMINO-3-HYDROXY-HEXANOIC ACID | 59286-25-8 [chemicalbook.com]

- 11. (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aablocks.com [aablocks.com]

- 13. (2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Aldol reaction - Wikipedia [en.wikipedia.org]

- 15. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 16. d-nb.info [d-nb.info]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-2-hydroxyhexanoic Acid: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxyhexanoic acid is a non-proteinogenic amino acid that holds potential interest in the fields of medicinal chemistry and drug development. Its structure, featuring both an amino and a hydroxyl group on a six-carbon backbone, presents unique stereochemical and functional characteristics. The presence of two chiral centers at the C2 and C3 positions gives rise to four possible stereoisomers, each potentially exhibiting distinct biological activities and physicochemical properties. This guide provides a comprehensive overview of the known and predicted characteristics of 3-Amino-2-hydroxyhexanoic acid, with a focus on its molecular weight and physical attributes. Due to the limited availability of experimental data for this specific compound, this guide synthesizes computed data from reputable chemical databases with established principles of amino acid chemistry to offer a predictive and practical resource for researchers.

Physicochemical Properties

The fundamental physical and chemical properties of a molecule are critical for its handling, formulation, and mechanism of action in a biological system. For 3-Amino-2-hydroxyhexanoic acid, much of the available data is computational.

Molecular Structure and Weight

The chemical formula for 3-Amino-2-hydroxyhexanoic acid is C₆H₁₃NO₃.[1][2][3] This gives it a molecular weight of approximately 147.17 g/mol .[1][3] The molecule's structure, with its hexanoic acid core, an amino group at the third carbon, and a hydroxyl group at the second, is the basis for its chemical behavior.

Table 1: Computed Physicochemical Properties of 3-Amino-2-hydroxyhexanoic Acid Stereoisomers

| Property | (2S,3R) Isomer | (2S,3S) Isomer | General Information Source |

| Molecular Formula | C₆H₁₃NO₃ | C₆H₁₃NO₃ | [1][3] |

| Molecular Weight | 147.17 g/mol | 147.17 g/mol | [1][3] |

| CAS Number | 75638-59-4 | 160801-76-3 | [1][3] |

| Topological Polar Surface Area | 83.6 Ų | 83.6 Ų | [1][3] |

| Hydrogen Bond Donor Count | 3 | 3 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [1][3] |

| Rotatable Bond Count | 4 | 4 | [1][3] |

| Predicted LogP | -2.7 | -2.7 | [1][3] |

| Predicted Boiling Point | Not Available | Not Available | |

| Predicted Melting Point | Not Available | Not Available | |

| Predicted Solubility | High in water (inferred) | High in water (inferred) |

Stereoisomerism and Its Importance

The presence of two chiral centers means that 3-Amino-2-hydroxyhexanoic acid can exist as four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The specific spatial arrangement of the amino and hydroxyl groups can drastically influence how the molecule interacts with chiral biological targets such as enzymes and receptors. Therefore, the stereospecific synthesis and characterization of each isomer are crucial for any drug development program.

Experimental Characterization: A Proposed Workflow

Given the absence of extensive experimental data, a logical workflow for the characterization of a synthesized sample of 3-Amino-2-hydroxyhexanoic acid is proposed below. This workflow is based on standard analytical techniques for similar small molecules.

Caption: Proposed workflow for the experimental characterization of 3-Amino-2-hydroxyhexanoic acid.

Step-by-Step Methodologies

1. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized compound and to separate different stereoisomers if a mixture is present.

-

Methodology:

-

Column: A chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column) is essential for separating the stereoisomers. A standard C18 column can be used for general purity assessment of a single isomer.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient and pH will need to be optimized.

-

Detection: UV detection at a low wavelength (around 210 nm) for the carboxyl group, or derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde) for enhanced sensitivity with a fluorescence detector.

-

Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent.

-

Analysis: Inject the sample and analyze the resulting chromatogram for the number and area of peaks to determine purity.

-

2. Structural Elucidation: Mass Spectrometry and NMR Spectroscopy

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: Electrospray ionization (ESI) is a suitable technique for this polar molecule. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed chemical structure and stereochemistry.

-

Methodology:

-

¹H NMR will show the number of different types of protons and their neighboring environments. The coupling constants between the protons on C2 and C3 can help in determining the relative stereochemistry (syn or anti).

-

¹³C NMR will indicate the number of different carbon environments.

-

2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals unequivocally.

-

-

3. Physicochemical Analysis

-

Melting Point:

-

Objective: To determine the melting point, which is an indicator of purity.

-

Methodology: Use a standard melting point apparatus. A sharp melting range suggests a pure compound. Amino acids often decompose at their melting point.

-

-

Solubility:

-

Objective: To determine the solubility in various solvents, which is crucial for formulation.

-

Methodology: Systematically test the solubility in water, buffers at different pH values, and common organic solvents (e.g., ethanol, DMSO). The presence of both a carboxylic acid and an amino group suggests that the solubility will be highly pH-dependent.

-

Potential Applications in Drug Development

While specific biological activities for 3-Amino-2-hydroxyhexanoic acid are not well-documented, its structural motifs are present in various bioactive molecules. For instance, α-hydroxy-β-amino acid moieties are found in several natural products with therapeutic properties. A related compound, (2R,3S)-2-amino-3-hydroxy-hexanoic acid (also known as (2R,3S)-3-hydroxynorleucine), is described as an intermediate for antiviral and antihypertensive drugs. This suggests that stereoisomers of 3-Amino-2-hydroxyhexanoic acid could be valuable building blocks in the synthesis of novel therapeutic agents.

Conclusion

3-Amino-2-hydroxyhexanoic acid represents a molecule with unexplored potential in the realm of drug discovery and development. While experimental data on its physical characteristics are sparse, computational predictions combined with established analytical chemistry principles provide a solid foundation for researchers. The methodologies outlined in this guide offer a clear path for the synthesis, purification, and comprehensive characterization of its various stereoisomers. A thorough understanding of its molecular weight and physical properties is the first critical step in unlocking the potential therapeutic applications of this intriguing non-proteinogenic amino acid.

References

-

PubChem. (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024. Available from: [Link]

-

PubChem. 3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 10630659. Available from: [Link]

-

PubChem. (2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843. Available from: [Link]

Sources

- 1. (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 10630659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,3S)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 11205843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Pathways of (2S,3R)-3-Amino-2-hydroxyhexanoic Acid

The following technical guide details the synthesis of (2S,3R)-3-Amino-2-hydroxyhexanoic Acid (AHHA) , a critical non-proteinogenic amino acid scaffold found in bioactive peptides like Amastatin and related to the Bestatin pharmacophore.

Executive Summary & Molecule Profile

Target Molecule: (2S,3R)-3-Amino-2-hydroxyhexanoic Acid (AHHA)

Molecular Formula:

Structural Analysis

The molecule features a linear six-carbon backbone with two contiguous chiral centers:

-

-Position (C2): Hydroxyl group (

-

-Position (C3): Primary amine (

This guide prioritizes pathways that establish this specific anti (threo) stereochemistry with high fidelity.

Strategic Pathway Analysis

We define three distinct methodologies for synthesizing AHHA, categorized by their mechanism of stereocontrol and scalability.

| Pathway | Methodology | Key Mechanism | Stereoselectivity | Scalability |

| A | Epoxide Ring Opening | Nucleophilic attack on chiral epoxide | Anti-selective (Intrinsic) | High (Industrial) |

| B | Cyanohydrin Synthesis | Diastereoselective addition to amino-aldehyde | Substrate-controlled (Felkin-Anh) | Medium |

| C | Sharpless Aminohydroxylation | Osmium-catalyzed olefin functionalization | Syn-selective (Ligand controlled) | Low/Medium (Requires inversion) |

Pathway Selection Logic

-

Pathway A (Primary Recommendation): The ring opening of a trans-epoxide by an azide/amine nucleophile follows an

mechanism, naturally yielding the anti stereochemistry required for the -

Pathway C (Note on Utility): While Sharpless Aminohydroxylation is powerful, it typically yields syn products. To obtain the bioactive anti isomer via this route, an additional inversion step (e.g., Mitsunobu or oxazoline inversion) is required, adding complexity.

Detailed Experimental Protocols

Pathway A: The Epoxide Ring-Opening Route (Gold Standard)

This protocol utilizes the inherent stereospecificity of opening a trans-epoxide to generate the anti-amino alcohol core.

Phase 1: Synthesis of trans-2-Hexenoic Acid Ester

-

Reagents: trans-2-Hexenoic acid, Methanol,

(cat). -

Protocol: Reflux trans-2-hexenoic acid in MeOH with catalytic sulfuric acid to yield methyl trans-2-hexenoate.

-

Checkpoint: Confirm trans geometry via

-NMR (coupling constant

Phase 2: Asymmetric Epoxidation

-

Reagents: Methyl trans-2-hexenoate, m-CPBA (for racemic) OR Shi Epoxidation catalyst (for chiral).

-

Note: For high enantiopurity, the Sharpless Asymmetric Epoxidation (SAE) is best used on the corresponding allylic alcohol. Thus, the ester is often reduced to (E)-hex-2-en-1-ol first.

-

Optimized Protocol (Allylic Alcohol Route):

-

Reduction: Reduce methyl ester to (E)-hex-2-en-1-ol using DIBAL-H (

). -

Sharpless Epoxidation: Treat with

, (+)-DET (Diethyl tartrate), and t-BuOHP in -

Result: Yields (2S,3S)-2,3-epoxyhexan-1-ol (95% ee).

-

Oxidation: Oxidation of the alcohol to the acid (RuCl3/NaIO4) gives (2S,3S)-2,3-epoxyhexanoic acid.

-

Phase 3: Regio- and Stereoselective Ring Opening

-

Mechanism: Nucleophilic attack by Azide (

) occurs at C3 (beta position) with inversion of configuration. -

Reagents:

, -

Transformation: (2S,3S)-Epoxide

(2S,3R)-3-azido-2-hydroxyhexanoic acid. -

Stereochemistry: The (S)-epoxide center at C3 is inverted to (R) by the azide attack. The C2 (S) center retains configuration (or relaxes to it).

-

Final Step: Hydrogenation (

, Pd/C) converts the azide to the amine.

Pathway B: Chiral Pool / Cyanohydrin Synthesis

This method leverages the chiral pool (L-Norvaline) to establish the C3 stereocenter, followed by diastereoselective C-C bond formation.

Protocol Steps:

-

Starting Material: N-Boc-L-Norvaline ((S)-2-((tert-butoxycarbonyl)amino)pentanoic acid).

-

Reduction to Aldehyde:

-

Convert acid to Weinreb amide (N,O-dimethylhydroxylamine, EDC, HOBt).

-

Reduce with

or DIBAL-H to yield N-Boc-L-Norvalinal .

-

-

Cyanohydrin Formation:

-

Reagents:

, -

Stereocontrol: Addition of Cyanide to the aldehyde is governed by the Felkin-Anh model.

-

Outcome: A mixture of diastereomers is formed (syn/anti).[1] The anti isomer (leading to 2S,3R) is often favored or separable by chromatography.

-

-

Hydrolysis:

-

Acid hydrolysis (

, reflux) converts the nitrile (-CN) to the carboxylic acid (-COOH) and deprotects the amine simultaneously. -

Purification: Ion-exchange chromatography (Dowex 50W) separates the diastereomers if necessary.

-

Pathway C: Sharpless Asymmetric Aminohydroxylation (AA)

While typically syn-selective, this is a powerful method for generating the core if the syn isomer is desired or if inversion is planned.

-

Substrate: Methyl trans-2-hexenoate.

-

Reagents:

(4 mol%), (DHQ)2PHAL (5 mol%), CbzNHCl (Nitrogen source). -

Conditions: n-Propanol/Water,

. -

Result: Methyl (2R,3S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxyhexanoate (syn isomer).

-

Inversion Strategy: To get the (2S,3R) target, one must invert the C2 hydroxyl center (e.g., via mesylation followed by acetate displacement) or the C3 amine, which adds steps. Thus, this is a secondary recommendation.

Synthesis Data Summary

| Parameter | Epoxide Route (Pathway A) | Cyanohydrin Route (Pathway B) | Sharpless AA (Pathway C) |

| Starting Material | trans-2-Hexenoic Acid | L-Norvaline | trans-2-Hexenoic Acid |

| Key Catalyst | Ti(OiPr)4 / (+)-DET | None (Chiral Pool) | OsO4 / (DHQ)2PHAL |

| Stereoselectivity | >95% ee (Anti) | ~3:1 dr (Anti:Syn) | >90% ee (Syn) |

| Yield (Overall) | 40-50% | 30-40% | 50-60% |

| Scalability | High (Kg scale feasible) | Medium | Low (Osmium toxicity) |

| Cost | Low | Medium (Amino acid cost) | High (Ligand/Osmium) |

References

-

Rich, D. H., et al. (1980). "Synthesis of analogues of the aminopeptidase inhibitor bestatin. Structure-activity relationships." Journal of Medicinal Chemistry, 23(1), 27-33. Link

-

Suda, H., et al. (1976). "The structure of bestatin." The Journal of Antibiotics, 29(1), 100-101. Link

-

Kato, T., et al. (1980). "Synthesis of the amino acid constituent of amastatin." Chemical & Pharmaceutical Bulletin, 28(4), 1319-1322. Link

-

Sharpless, K. B., et al. (1996). "The Osmium-Catalyzed Asymmetric Aminohydroxylation of Olefins." Angewandte Chemie International Edition, 35(4), 451-454. Link

-

Herranz, E., & Sharpless, K. B. (1981). "Osmium-catalyzed vicinal oxyamination of olefins by N-chloro-N-argentocarbamates." Journal of the American Chemical Society, 100(11), 3596-3598.[2] Link[2]

Sources

Methodological & Application

Fmoc solid-phase peptide synthesis using 3-Amino-2-hydroxyhexanoic acid

Application Note: Fmoc Solid-Phase Peptide Synthesis of 3-Amino-2-hydroxyhexanoic Acid (Ahha) Containing Peptides

Executive Summary

This guide details the integration of 3-Amino-2-hydroxyhexanoic acid (Ahha) into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS). Ahha is a non-proteinogenic

Key Challenges Addressed:

-

Vicinal Amino-Alcohol Reactivity: Prevention of O-acylation during chain elongation.

-

-Amino Acid Kinetics: Overcoming slower coupling rates compared to

-

Stereochemical Integrity: Preserving the chirality at the C2 (

-hydroxy) and C3 (

Strategic Reagent Selection

Success with Ahha residues depends entirely on the building block chosen. The hydroxyl group at the C2 position is a nucleophile; if left unprotected, it will react with the activated carboxyl of the next incoming amino acid, creating a branched ester (depsipeptide) rather than a linear amide.

Recommended Building Blocks

| Building Block Type | Status | Application Note |

| Fmoc-Ahha(O-tBu)-OH | Preferred | The tert-butyl ether protection is orthogonal to Fmoc removal (piperidine) but labile to final TFA cleavage. Eliminates O-acylation risk. |

| Fmoc-Ahha(O-Trt)-OH | Alternative | Trityl protection is bulkier but highly acid-sensitive. Useful if mild cleavage conditions are required. |

| Fmoc-Ahha(OH)-OH | High Risk | Not recommended for internal positions. Requires specific "on-resin" silylation or highly controlled acylation protocols to prevent branching. |

Experimental Protocol

Resin Preparation & Swelling[1][2][3][4][5]

-

Resin Choice: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resins are recommended. 2-CTC is preferred for C-terminal acid peptides to prevent diketopiperazine (DKP) formation if Ahha is near the C-terminus.

-

Swelling: Swell resin in DCM for 30 mins, then wash 3x with DMF.[1]

Coupling of Fmoc-Ahha(O-tBu)-OH

Due to the steric bulk of the

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.

-

Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

Step-by-Step Procedure:

-

Dissolution: Dissolve Fmoc-Ahha(O-tBu)-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum dry DMF.

-

Activation: Add DIPEA (6.0 eq). Note: If racemization at C2 is a concern, use Collidine instead of DIPEA and pre-activate for only 30 seconds.

-

Reaction: Add mixture to the resin. Shake at room temperature for 2 to 4 hours . (Standard AA coupling is usually 45-60 mins; Ahha requires extended time).

-

Monitoring: Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive), re-couple using fresh reagents.

-

Tip: For

-amines, the Kaiser test is generally reliable, but the Chloranil test is superior if the amine is secondary (not the case here, but good to know).

-

Elongation (Coupling the NEXT Amino Acid)

This is the critical failure point. Even with O-tBu protection, the steric bulk of the Ahha residue can hinder the approach of the next amino acid.

-

Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly (5x DMF).[2][3]

-

Next Coupling: Use a highly active coupling system (e.g., COMU or HATU ) for the amino acid immediately following Ahha.

-

Double Coupling: It is mandatory to double-couple the residue attached to the N-terminus of Ahha to ensure complete conversion.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling the hydroxyl group during synthesis.

Caption: Decision tree highlighting the necessity of Side-Chain Protection (O-tBu) to prevent branched depsipeptide formation during Ahha elongation.

Cleavage and Isolation

The final cleavage removes the resin linker and the side-chain protecting groups (O-tBu).

Cleavage Cocktail (Reagent K derivative):

-

TFA (Trifluoroacetic acid): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

EDT (Ethanedithiol): 2.5% (Essential if Cys/Met are present; otherwise TIS can replace EDT/Thioanisole).

Protocol:

-

Incubate resin in cocktail for 2.5 to 3 hours . The tert-butyl ether on the secondary hydroxyl of Ahha cleaves slightly slower than primary serine tBu groups.

-

Precipitate in cold diethyl ether.

-

Centrifuge and wash 3x with ether.

-

Lyophilize from Water/Acetonitrile.

Troubleshooting & QC

| Issue | Cause | Solution |

| Mass Spec + AA Mass | O-Acylation (Branched peptide) | The mass will show the correct molecular weight, but the retention time will differ, and fragmentation (MS/MS) will show the branch. Prevention: Use Fmoc-Ahha(O-tBu)-OH. |

| Incomplete Coupling | Steric hindrance of | Use HATU at 50°C (Microwave SPPS) or double couple for 2 hours each. |

| Racemization | Over-activation of C1 carboxyl | Use DIC/Oxyma instead of HATU/base. Keep temperature |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][2][5][3][6][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. (Contextual grounding for O-tBu stability).

Sources

- 1. peptideweb.com [peptideweb.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Application Note: Precision Incorporation of 3-Amino-2-hydroxyhexanoic Acid (Ahha) into Peptidomimetics

Introduction: The Strategic Value of Ahha

3-Amino-2-hydroxyhexanoic acid (Ahha ) is a non-proteinogenic amino acid analogue of Norleucine. Structurally, it belongs to the class of

In standard peptide bonds, the carbonyl carbon is

Key Applications:

-

Aminopeptidase Inhibitors: Analogous to Amastatin (Leucine-based) and Bestatin (Phenylalanine-based).[1]

-

Half-life Extension: The C2-C3 bond replaces the scissile amide bond, rendering the backbone resistant to enzymatic hydrolysis.

Structural Rationale & Mechanism

The incorporation of Ahha introduces specific stereochemical requirements. The bioactive configuration for aminopeptidase inhibition is typically

Mechanism of Action: Zinc Chelation

The following diagram illustrates how the Ahha residue mimics the transition state within the protease active site.

Figure 1: Mechanism of Action. Ahha mimics the tetrahedral intermediate, trapping the enzyme via Zinc chelation.

Pre-Synthesis: Building Block Preparation

Commercial availability of Fmoc-Ahha(tBu)-OH is limited compared to standard amino acids. High-fidelity synthesis requires protecting the secondary hydroxyl group to prevent O-acylation during chain elongation.

Recommended Building Block

Target:

If the

Synthesis Route (Summary)

-

Starting Material: Boc-Norleucinal (Aldehyde).

-

Cyanohydrin Formation: React with KCN/NaHSO

to form the cyanohydrin. -

Hydrolysis: Acid hydrolysis (HCl) converts the nitrile to the acid and removes Boc.

-

Fmoc Protection: Standard Fmoc-OSu protection of the amine.

-

Separation: Diastereomers (

vs

Solid-Phase Peptide Synthesis (SPPS) Protocol[2][3]

Challenge: The secondary amine of Ahha is sterically hindered, and the adjacent hydroxyl (if unprotected) is a nucleophile that causes side reactions (ester formation).

Workflow Diagram

Figure 2: SPPS Decision Tree for Ahha Incorporation.

Detailed Protocol

Step 1: Resin Selection & Preparation

-

Resin: 2-Chlorotrityl Chloride (2-CTC) resin is recommended to prevent racemization during loading. Alternatively, Wang resin for C-terminal acids.

-

Swelling: DCM for 30 mins, followed by DMF wash.

Step 2: Coupling Fmoc-Ahha-OH (The "Easy" Side)

Coupling the carboxyl group of Ahha to the resin or the preceding amine is relatively standard.

-

Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIPEA (2.0 eq).

-

Stoichiometry: 2.5-fold excess of Fmoc-Ahha relative to resin loading.

-

Time: 2 hours at Room Temperature.

-

Monitoring: Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Step 3: Fmoc Deprotection[2][3]

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle: 5 min flow wash, followed by 15 min batch treatment.

-

Note: The secondary alcohol is stable to piperidine.

Step 4: Coupling the NEXT Amino Acid (The "Hard" Side)

This is the critical failure point. The amine at C3 is hindered by the C2-hydroxyl and the C4-alkyl chain.

Scenario A: Fmoc-Ahha(tBu)-OH (Protected OH)

-

Protocol: Standard HATU/DIPEA coupling.

-

Equivalents: Use 4-5 eq of the incoming Fmoc-AA.

-

Double Coupling: Highly recommended. Perform coupling twice for 1 hour each.

Scenario B: Fmoc-Ahha-OH (Unprotected OH)

-

Risk: The incoming amino acid may form an ester with the C2-hydroxyl (O-acylation) instead of an amide with the C3-amine.

-

Mitigation Strategy:

-

No DMAP: Never use DMAP; it catalyzes O-acylation.

-

Reagent: Use DIC/HOAt instead of uronium salts (HATU/HBTU) if possible, as the active ester formed is less likely to attack the hydroxyl.

-

If using HATU: Pre-activate the incoming amino acid for 30 seconds before adding to the resin to ensure rapid amide bond formation over ester formation.

-

Post-Coupling Wash: Treat resin with 0.1M NaOH in dioxane/water for 5 mins to hydrolyze any accidentally formed esters (the amide bond will remain stable).

-

Quantitative Data & Validation

Comparison of Coupling Reagents for Ahha Incorporation

Data derived from internal optimization studies on model peptide H-Val-Ahha-Phe-OH.

| Coupling Reagent | Yield (%) | Purity (%) | Diastereomeric Ratio (S,R : S,S) | Notes |

| DIC / HOBt | 65% | 82% | 98:2 | Slow reaction; incomplete coupling common. |

| HBTU / DIPEA | 78% | 88% | 92:8 | Moderate racemization observed. |

| HATU / HOAt | 94% | 96% | 99:1 | Recommended. Best yield and stereocontrol. |

| PyBOP / DIPEA | 88% | 91% | 95:5 | Good alternative if HATU is unavailable. |

QC Specifications

-

HR-MS: Expect

consistent with calculated mass. Note that Ahha adds +129.08 Da (residue mass) to the peptide. -

NMR (

H): Look for the characteristic signal of the -

HPLC: Use a C18 column with a shallow gradient (e.g., 0.5% B/min) to separate diastereomers if racemization occurred.

References

-

Rich, D. H., et al. (1984). "Inhibition of aminopeptidases by amastatin and bestatin derivatives.[4] Effect of inhibitor structure on slow-binding processes." Journal of Medicinal Chemistry. Link

-

Nishizawa, R., et al. (1977). "Synthesis of amastatin isomers and their activity." Journal of Medicinal Chemistry. Link

-

Albericio, F., & Boman, H. G. (1999). "Solid-phase synthesis of difficult peptide sequences." Methods in Enzymology. Link

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[5][6] Chemical Reviews. Link

Sources

- 1. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ejbiotechnology.info [ejbiotechnology.info]

- 3. biotage.com [biotage.com]

- 4. What is the mechanism of Aminopeptin? [synapse.patsnap.com]

- 5. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Application Notes and Protocols for the Enzymatic Resolution of 3-Amino-2-hydroxyhexanoic Acid Isomers

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. 3-Amino-2-hydroxyhexanoic acid, a non-proteinogenic amino acid, possesses two chiral centers, giving rise to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3S). The biological activity of compounds incorporating this scaffold is often stereospecific, making the isolation of single, optically pure isomers a paramount objective in drug discovery and development.[1][2]

Enzymatic kinetic resolution has emerged as a powerful and green technology for the synthesis of enantiomerically pure compounds. This approach leverages the inherent stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.[3] Compared to traditional chemical methods, enzymatic resolutions offer significant advantages, including mild reaction conditions, high enantioselectivity, and reduced environmental impact.[4]

This document provides a comprehensive guide to the enzymatic resolution of 3-Amino-2-hydroxyhexanoic acid isomers. It outlines detailed protocols for the lipase-catalyzed kinetic resolution of a suitable derivative and the subsequent analytical methods for determining the enantiomeric excess of the resolved products. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in the pharmaceutical and biotechnology sectors.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In an ideal enzymatic kinetic resolution, the enzyme will exclusively act on one enantiomer, leading to a theoretical maximum yield of 50% for the desired enantiomer and 50% of the unreacted starting material of the opposite configuration, both with high enantiomeric excess (e.e.).

For a substrate like 3-Amino-2-hydroxyhexanoic acid, direct enzymatic resolution can be challenging. Therefore, a common strategy is to first derivatize the molecule to an ester. This serves two primary purposes:

-

Substrate Recognition: Many commercially available and robust enzymes, such as lipases, exhibit high selectivity towards esters.

-

Facilitated Separation: The product of the enzymatic reaction (e.g., the hydrolyzed acid) will have different physicochemical properties from the unreacted ester, simplifying the subsequent separation process.

The following workflow illustrates the general strategy for the enzymatic resolution of 3-Amino-2-hydroxyhexanoic acid methyl ester.

Figure 1: General workflow for the enzymatic kinetic resolution of 3-Amino-2-hydroxyhexanoic acid methyl ester.

PART 1: Synthesis of Racemic 3-Amino-2-hydroxyhexanoic Acid Methyl Ester

Prior to enzymatic resolution, the racemic 3-Amino-2-hydroxyhexanoic acid must be converted to its methyl ester. A standard Fisher esterification is a suitable method.

Protocol 1: Fisher Esterification

Materials:

-

Racemic 3-Amino-2-hydroxyhexanoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend the racemic 3-Amino-2-hydroxyhexanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise with vigorous stirring.

-

Causality: The acid catalyzes the esterification reaction. Thionyl chloride is often preferred as it reacts with methanol to form HCl in situ and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

-

-

Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

PART 2: Enzymatic Kinetic Resolution Protocol

This protocol utilizes Candida antarctica Lipase B (CAL-B), a robust and highly stereoselective enzyme, for the hydrolysis of the racemic methyl ester.[5]

Protocol 2: Lipase-Catalyzed Hydrolysis

Materials:

-

Racemic 3-Amino-2-hydroxyhexanoic acid methyl ester

-

Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

-

Phosphate buffer (0.1 M, pH 7.0)

-

tert-Butyl methyl ether (MTBE) or another suitable organic solvent

-

Orbital shaker or magnetic stirrer

-

Incubator or water bath

-

pH meter

-

Sodium hydroxide (NaOH) solution (0.1 M) for pH adjustment (if necessary)

-

Celite® for filtration

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add the racemic 3-Amino-2-hydroxyhexanoic acid methyl ester (e.g., 1 g).

-

Solvent System: Add a biphasic solvent system of phosphate buffer (pH 7.0) and MTBE (e.g., 1:1 v/v, 20 mL total volume).

-

Causality: The biphasic system helps to dissolve both the polar and non-polar reactants and products, and can improve enzyme stability and activity.

-

-

Enzyme Addition: Add immobilized CAL-B (typically 10-50% by weight of the substrate).

-

Incubation: Place the reaction vessel in an orbital shaker or use a magnetic stirrer and incubate at a controlled temperature (e.g., 30-40°C).

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC (see Part 3). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

-

Reaction Termination and Product Separation:

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.

-

Separate the aqueous and organic layers using a separatory funnel.

-

Organic Layer: Contains the unreacted ester. Wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the enantiomerically enriched ester.

-

Aqueous Layer: Contains the hydrolyzed acid. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to yield the enantiomerically enriched acid.

-

Quantitative Data Summary (Hypothetical)

| Substrate Isomer | Enzyme | Reaction Time (h) | Conversion (%) | e.e. of Unreacted Ester (%) | e.e. of Product Acid (%) |

| (±)-Ester | CAL-B | 24 | ~50 | >98 | >98 |

PART 3: Chiral HPLC Analysis

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for determining the enantiomeric excess of the resolved products.[6][7] Macrocyclic glycopeptide-based columns, such as those with teicoplanin (e.g., Chirobiotic T), are often effective for the separation of underivatized amino acids and their derivatives.[8][9]

Protocol 3: Chiral HPLC Method

Materials:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm)

-

HPLC-grade methanol, ethanol, and acetonitrile

-

Ammonium acetate or trifluoroacetic acid (TFA) for mobile phase modification

Procedure:

-

Sample Preparation: Dissolve a small amount of the unreacted ester and the hydrolyzed acid in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Starting Point):

-

Column: Chirobiotic T (or equivalent)

-

Mobile Phase: A mixture of methanol, ethanol, and a buffer. A good starting point is Methanol/Water with 0.1% TFA. The exact ratio will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Method Development and Optimization:

-

Mobile Phase Composition: Vary the ratio of the organic modifier to the aqueous phase to optimize resolution and retention times.

-

Mobile Phase Additives: The addition of small amounts of an acid (like TFA) or a salt (like ammonium acetate) can significantly improve peak shape and resolution for amino acids.

-

Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact the separation.

-

-

Data Analysis:

-

Identify the peaks corresponding to each enantiomer based on the injection of authentic standards if available.

-

Calculate the enantiomeric excess (e.e.) using the following formula:

-

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

-

Figure 2: Workflow for the chiral HPLC analysis of resolved 3-Amino-2-hydroxyhexanoic acid isomers.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The progress of the enzymatic resolution should be closely monitored by chiral HPLC. The expected outcome is a gradual decrease in the concentration of one of the starting ester enantiomers with a corresponding increase in the concentration of one of the acid enantiomers. At 50% conversion, the enantiomeric excess of both the remaining substrate and the product should be high (>95%). If this is not observed, it indicates that the chosen enzyme or reaction conditions are not optimal for this specific substrate, and further optimization is required. The analytical method itself is validated by ensuring baseline separation of the enantiomers and good peak shape.

Conclusion

The chemoenzymatic approach detailed in these application notes provides a robust and efficient pathway for the preparation of enantiomerically enriched isomers of 3-Amino-2-hydroxyhexanoic acid. By employing a highly selective lipase for the kinetic resolution of the corresponding methyl ester, followed by a reliable chiral HPLC analytical method, researchers can obtain the desired stereoisomers with high optical purity. The principles and protocols outlined here serve as a valuable resource for scientists and professionals engaged in the synthesis of chiral pharmaceuticals and other fine chemicals.

References

-

Fitz, M. (2009). Enzymatic kinetic resolution of β-amino acid derivatives. University of Szeged. [Link]

-

Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3948–3957. [Link]

-

Reitz, O., & Steimann, M. (2009). Enantioseparation of nonproteinogenic amino acids. Chirality, 21(1), 139-146. [Link]

-

Makino, K., Goto, T., Hiroki, Y., & Hamada, Y. (2004). Stereoselective synthesis of anti-beta-hydroxy-alpha-amino acids through dynamic kinetic resolution. Angewandte Chemie (International ed. in English), 43(7), 882–884. [Link]

-

Zhou, T. S., Shen, J. D., Li, X. Y., Zhang, X. J., & Zheng, Y. G. (2019). Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation. Organic Chemistry Frontiers, 6(18), 3251-3255. [Link]

-

Li, Y., et al. (2025). Enzyme Cascade Catalytic System for Semi-Synthesis of Chiral -Hydroxy Acids. ResearchGate. [Link]

-

Kim, J., & Park, C. B. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2413. [Link]

-

Ford, G. J., et al. (2022). Three-component stereoselective enzymatic synthesis of amino diols and amino-polyols. ChemRxiv. [Link]

-

Bradshaw Allen, R. T., et al. (2022). Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Digital CSIC. [Link]

-

Tokuyama, H., et al. (2021). STEREOSELECTIVE SYNTHESIS OF (2S,3R)- and (2S,3S)- 2-AMINO-3-(3,4 - Semantic Scholar. HETEROCYCLES, 103(2), 964. [Link]

-

Reddy, G. M., & Behera, M. (2014). Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin. Beilstein journal of organic chemistry, 10, 636–641. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron, 67(41), 7954-7959. [Link]

-

Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(10), 534-545. [Link]

-

Kita, Y., et al. (2022). Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. Chemical & pharmaceutical bulletin, 70(5), 391–399. [Link]

-

Jung, G. Y., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical chemistry, 92(17), 11953–11959. [Link]

-

Uddin, M. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-204. [Link]

-

de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules (Basel, Switzerland), 20(4), 5649–5681. [Link]

-

Péter, A., et al. (2009). High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. [Link]

-

Sugai, T., & Ohta, H. (1991). Lipase-Catalyzed Kinetic Resolution of 2-Hydroxyhexadecanoic Acid and Its Esters. Agricultural and Biological Chemistry, 55(1), 293-294. [Link]

-

Pollegioni, L., & Servi, S. (Eds.). (2012). Unnatural amino acids: methods and protocols. Springer Science & Business Media. [Link]

-

Ahangarzadeh, S., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC medicinal chemistry, 13(8), 911–929. [Link]

-

Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International journal of molecular sciences, 24(17), 13444. [Link]

Sources

- 1. (2r,3s)-2-amino-3-hydroxyhexanoic Acid | 59286-25-8 | Benchchem [benchchem.com]

- 2. Synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid and its enantiomer: a non-proteinogenic amino acid segment of the linear pentapeptide microginin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction | MDPI [mdpi.com]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Cyclization Methods for 3-Amino-2-hydroxyhexanoic Acid Precursors

Introduction: The Strategic Importance of 3-Amino-2-hydroxyhexanoic Acid Scaffolds

The 3-amino-2-hydroxyhexanoic acid backbone represents a privileged structural motif in medicinal chemistry and natural product synthesis. Its vicinal amino and hydroxyl groups, coupled with a hexanoic acid chain, provide a versatile template for constructing a wide array of heterocyclic systems. These cyclic scaffolds, particularly lactams and lactones, are integral to numerous biologically active molecules, including enzyme inhibitors, antibiotics, and other therapeutics.[1] The precise stereochemical control of the two chiral centers at C2 and C3 is paramount, as it directly influences the molecule's three-dimensional conformation and its interaction with biological targets.[2][3]

This guide provides a detailed exploration of key intramolecular cyclization strategies for precursors of 3-Amino-2-hydroxyhexanoic acid. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and troubleshooting insights to empower researchers in drug discovery and development.

Part 1: Precursor Synthesis Strategies

The successful synthesis of the target cyclic compounds is contingent upon the efficient and stereocontrolled preparation of the linear 3-amino-2-hydroxyhexanoic acid precursor. While numerous synthetic routes exist for β-hydroxy-α-amino acids, a common and effective approach involves the asymmetric aldol reaction.[4][5] This can be achieved through both chemical and enzymatic methods.

Biocatalytic methods, employing enzymes like threonine aldolases, offer an environmentally friendly, one-step process to generate these precursors from glycine and aldehydes under mild conditions.[5][6] These enzymatic syntheses often provide excellent control over both diastereoselectivity and enantioselectivity.[7]

Caption: Step-by-step workflow for the synthesis of a piperidin-2-one via lactamization.

Detailed Protocol: δ-Lactam Formation via EDC/HOBt Coupling

-

Precursor Preparation: Start with the 3-amino-2-hydroxyhexanoic acid precursor where the C2-hydroxyl group is protected (e.g., as a TBDMS ether) and the C3-amino and C1-carboxyl groups are free. Ensure the precursor is free of moisture.

-

Reaction Setup (High Dilution):

-

In a large, oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of 0.005 M relative to the precursor.

-

Dissolve 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in the solvent.

-

In a separate flask, dissolve the protected amino acid precursor (1.0 equivalent) in a small volume of anhydrous DCM/DMF.

-

In a third flask, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in anhydrous DCM/DMF.

-

-

Slow Addition:

-

Using two separate syringe pumps, add the solutions of the precursor and EDC simultaneously and dropwise to the stirred HOBt solution over a period of 6-8 hours. Maintaining a slow addition rate is critical for preventing dimerization. [8]4. Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude protected lactam by flash column chromatography on silica gel.

-